REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH2:9][C:8]([CH3:11])([CH3:10])[CH2:7][CH2:6][CH:5]=1)=[O:3].[H-].[H-].[H-].[H-].[Li+].[Al+3]>CCOCC>[CH3:1][CH:2]([OH:3])[C:4]1[CH2:9][C:8]([CH3:11])([CH3:10])[CH2:7][CH2:6][CH:5]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CCCC(C1)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to quenching at 0° C. by careful addition of water (50 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous one extracted with Et2O
|
Type
|
WASH
|
Details
|
The combined ethereal solutions were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.7 g |
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CCCC(C1)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |